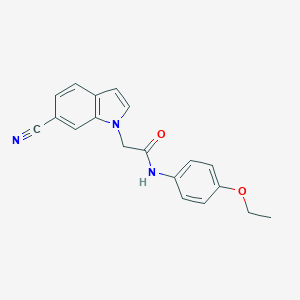![molecular formula C18H24N4O2S B296219 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes and pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit microbial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. These include exploring its potential as a therapeutic agent for various diseases, optimizing its synthesis process, and investigating its mechanism of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves a multi-step process that requires the use of several reagents and catalysts. The initial step involves the reaction of 4-cyclohexyl-5-methyl-1,2,4-triazole-3-thiol with 4-methoxyphenylacetyl chloride in the presence of a base. This reaction leads to the formation of the intermediate product, which is then further reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Applications De Recherche Scientifique
The unique chemical structure of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has made it a promising candidate for various scientific research applications. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Propriétés
Formule moléculaire |
C18H24N4O2S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H24N4O2S/c1-13-20-21-18(22(13)15-6-4-3-5-7-15)25-12-17(23)19-14-8-10-16(24-2)11-9-14/h8-11,15H,3-7,12H2,1-2H3,(H,19,23) |
Clé InChI |
TYMXAVZKGKNQFY-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2CCCCC2)SCC(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=NN=C(N1C2CCCCC2)SCC(=O)NC3=CC=C(C=C3)OC |
Solubilité |
46.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)

![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)